4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
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Overview
Description
2-Fluorobenzaldehyde 1-[4-morpholino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzaldehyde moiety, a morpholino group, a nitroaniline group, and a triazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobenzaldehyde 1-[4-morpholino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of 2-fluorobenzaldehyde: This can be achieved through the fluorination of benzaldehyde using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Synthesis of 1,3,5-triazine derivatives: This involves the reaction of cyanuric chloride with morpholine and 4-nitroaniline under controlled conditions to form the triazine core.
Hydrazone formation: The final step involves the condensation of 2-fluorobenzaldehyde with the triazine derivative in the presence of hydrazine hydrate to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzaldehyde 1-[4-morpholino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Amino derivatives
Substitution: Substituted benzaldehyde derivatives
Scientific Research Applications
2-Fluorobenzaldehyde 1-[4-morpholino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-fluorobenzaldehyde 1-[4-morpholino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the nitroaniline group suggests potential interactions with cellular redox systems, while the triazine ring may facilitate binding to nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzaldehyde: A simpler analog with similar reactivity but lacking the triazine and morpholino groups.
4-Nitroaniline: Shares the nitroaniline moiety but lacks the triazine and fluorobenzaldehyde components.
1,3,5-Triazine derivatives: Compounds with similar triazine cores but different substituents.
Uniqueness
2-Fluorobenzaldehyde 1-[4-morpholino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzaldehyde moiety enhances its electrophilic properties, while the morpholino and nitroaniline groups contribute to its potential interactions with biological targets.
This detailed article provides a comprehensive overview of 2-fluorobenzaldehyde 1-[4-morpholino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H19FN8O3 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
2-N-[(E)-(2-fluorophenyl)methylideneamino]-6-morpholin-4-yl-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19FN8O3/c21-17-4-2-1-3-14(17)13-22-27-19-24-18(23-15-5-7-16(8-6-15)29(30)31)25-20(26-19)28-9-11-32-12-10-28/h1-8,13H,9-12H2,(H2,23,24,25,26,27)/b22-13+ |
InChI Key |
OWFQDTNZRBLXOX-LPYMAVHISA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3F)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3F)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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